N6-Methyladenosine-13C4
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Overview
Description
N6-Methyladenosine-13C4 is a labeled form of N6-Methyladenosine, which is a methylated nucleoside found in RNA. The methylation occurs at the nitrogen-6 position of adenine. This modification is prevalent in messenger RNA (mRNA) and plays a crucial role in regulating various biological processes, including RNA stability, splicing, and translation. The “13C4” label indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C4 typically involves the methylation of adenine at the nitrogen-6 position. This can be achieved through chemical synthesis using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The incorporation of the carbon-13 isotope is done by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers and reactors. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-hydroxyadenosine derivatives, while reduction can produce demethylated adenine .
Scientific Research Applications
N6-Methyladenosine-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying RNA methylation and its effects on RNA stability and function.
Biology: Helps in understanding the role of RNA modifications in gene expression and regulation.
Medicine: Investigated for its potential in cancer research, particularly in understanding how RNA methylation affects tumor progression and response to therapy.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications .
Mechanism of Action
N6-Methyladenosine-13C4 exerts its effects by modifying RNA molecules at the nitrogen-6 position of adenine. This modification influences the stability, splicing, and translation of RNA. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism. The pathways affected by this modification include those related to gene expression, cellular stress responses, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: The non-labeled form of the compound, widely studied for its role in RNA biology.
N6-Methyladenosine-d3: A deuterium-labeled variant used for similar research purposes.
N6-Methyladenosine-15N: A nitrogen-15 labeled form used in isotope tracing studies
Uniqueness
N6-Methyladenosine-13C4 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in various experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl](513C)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1,11+1 |
InChI Key |
VQAYFKKCNSOZKM-XLMPEZCFSA-N |
Isomeric SMILES |
[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[13C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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